

GNE-272 in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: GNE-272
Cat. No.: B15572429

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Introduction

GNE-272 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), two closely related histone acetyltransferases that play a critical role in the regulation of gene transcription.[1][2][3] By targeting these epigenetic readers, **GNE-272** disrupts aberrant transcriptional programs that drive the proliferation and survival of cancer cells, including those in Acute Myeloid Leukemia (AML). In AML, the dysregulation of transcription factors, such as c-Myc, is a common oncogenic driver. **GNE-272** has been shown to modulate MYC expression, induce cell cycle arrest, and promote apoptosis in hematologic cancer cell lines, making it a valuable tool for preclinical research and a potential therapeutic candidate.[1][2][3][4]

These application notes provide a comprehensive overview of the use of **GNE-272** in AML cell lines, including its mechanism of action, quantitative data on its anti-proliferative effects, and detailed protocols for key experimental assays.

Data Presentation

In Vitro Activity of GNE-272

The inhibitory activity of **GNE-272** against its primary targets and a key off-target bromodomain is summarized below. This highlights the compound's potency and selectivity.

Target	Assay Type	IC50 (μM)	Reference
CBP	TR-FRET	0.02	[1] [2] [3]
EP300	TR-FRET	0.03	
BRD4(1)	TR-FRET	13	

Cellular Activity of GNE-272 in AML Cell Lines

GNE-272 demonstrates cellular target engagement by inhibiting the expression of the oncogene MYC in the MV4-11 AML cell line.

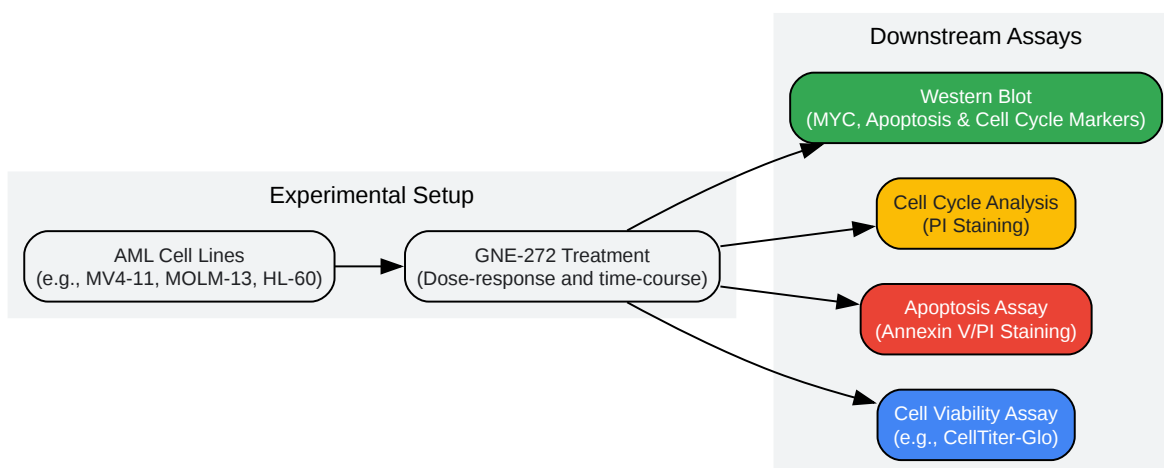
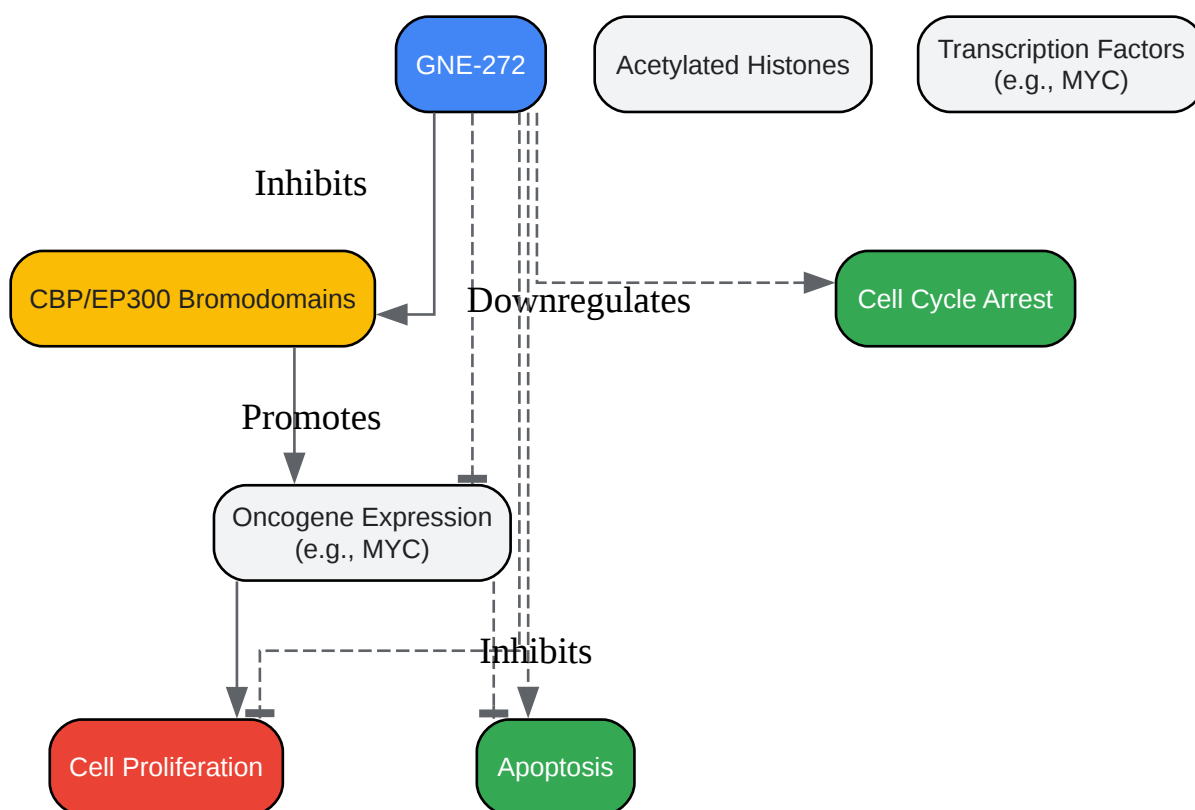
Cell Line	Assay	EC50 (μM)	Reference
MV4-11	MYC Expression	0.91	

Further research is needed to establish a comprehensive panel of antiproliferative IC50 values for **GNE-272** across a broader range of AML cell lines.

Signaling Pathways and Experimental Workflows

GNE-272 Mechanism of Action in AML

GNE-272 exerts its anti-leukemic effects by inhibiting the CBP/EP300 bromodomains, which are crucial for the transcription of key oncogenes like MYC. This inhibition leads to a downstream cascade of events, including cell cycle arrest and apoptosis.



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References

- 1. Collection - Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
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